(Difluoromethyl)phosphonic acid

pKa Phosphate bioisostere Acidity

(Difluoromethyl)phosphonic acid is an organofluorine compound classified as an α,α-difluorinated alkylphosphonic acid. It comprises a tetrahedral phosphorus centre bonded to two hydroxyls, one oxygen and a difluoromethyl (–CF₂H) substituent.

Molecular Formula CH3F2O3P
Molecular Weight 132.003 g/mol
CAS No. 74963-39-6
Cat. No. B14443165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Difluoromethyl)phosphonic acid
CAS74963-39-6
Molecular FormulaCH3F2O3P
Molecular Weight132.003 g/mol
Structural Identifiers
SMILESC(F)(F)P(=O)(O)O
InChIInChI=1S/CH3F2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)
InChIKeyNCEMUOYFYLEORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Difluoromethyl)phosphonic acid (CAS 74963-39-6) Procurement Guide: Core Structural & Property Baseline


(Difluoromethyl)phosphonic acid is an organofluorine compound classified as an α,α-difluorinated alkylphosphonic acid. It comprises a tetrahedral phosphorus centre bonded to two hydroxyls, one oxygen and a difluoromethyl (–CF₂H) substituent [1]. Its molecular weight is 132.003 g/mol, with an XLogP3-AA of –0.6 and a topological polar surface area of 57.5 Ų, consistent with high aqueous solubility and hydrogen-bonding capacity [1]. The electron-withdrawing effect of the two fluorine atoms significantly alters the acid dissociation constants relative to non-fluorinated phosphonic acids, enhancing its acidity and defining its utility as a phosphate bioisostere [2].

(Difluoromethyl)phosphonic acid: Why Generic Phosphonic Acids or Phosphate Esters Cannot Replace This Compound


Generic substitution of (difluoromethyl)phosphonic acid with simple phosphonic acids or phosphate esters is not scientifically valid. The difluoromethylene group (–CF₂–) is not an inert linker but a functional moiety that profoundly alters the electronic properties of the phosphonic acid headgroup. Specifically, the two fluorine atoms lower the second acid dissociation constant (pKa₂) by approximately two orders of magnitude relative to non-fluorinated alkylphosphonic acids, bringing it close to that of natural phosphate monoesters [1]. This pKa shift determines the ionisation state at physiological pH, governing interactions with biological targets, metal-ion chelation, and solubility profiles. Furthermore, simple phosphate esters are susceptible to rapid enzymatic hydrolysis by phosphatases, whereas the C–P–CF₂ system is hydrolytically inert, ensuring probe stability in cellular and in vivo contexts [2]. The quantitative evidence below demonstrates that the fluorination pattern directly dictates performance in enzyme inhibition, adhesion, and chemical stability.

(Difluoromethyl)phosphonic acid: Quantified Differentiation Evidence Against Closest Analogs


pKa₂ Acidity: Head-to-Head Comparison of Difluoromethylphosphonic Acid vs Non-Fluorinated Phosphonic Acid vs Phosphate

The second acid dissociation constant (pKa₂) of the target compound is approximately 5.4, compared to 7.6 for non-fluorinated alkylphosphonic acids and approximately 6.4 for phosphate monoesters [1]. This difference of approximately 2.2 pKa units corresponds to the difluoromethylphosphonic acid being about 160-fold more acidic at physiological pH than its non-fluorinated analogue, directly influencing its ionisation state and target engagement.

pKa Phosphate bioisostere Acidity

Hydrolytic Stability: Diethyl Difluoromethylphosphonate Hydrolysis Rate vs Phosphonoformate Triester

Base-catalysed hydrolysis of diethyl difluoromethylphosphonate proceeds at a rate at least 10,000-fold slower than that of phosphonoformate triesters and one million-fold slower than diphenyl methylphosphonate [1]. This demonstrates that the difluoromethylene group provides a pronounced kinetic barrier to nucleophilic attack at phosphorus, conferring exceptional aqueous stability.

Hydrolytic stability Phosphonate ester Chemical durability

PTP1B Enzyme Inhibition: IC₅₀ of Naphthyl-Difluoromethylphosphonic Acid vs Parent Benzylphosphonic Acid

(Naphth-2-yl)difluoromethylphosphonic acid inhibits dephosphorylation of [³²P]insulin receptors by PTP1B with an IC₅₀ of 40–50 µM [1]. In contrast, simple benzylphosphonic acid lacking the difluoromethylene unit shows no measurable inhibition at concentrations up to 675 µM [1]. This represents an at least 13.5-fold improvement in potency attributable to the –CF₂– group.

PTP1B inhibitor Phosphotyrosine mimetic IC₅₀

High-Affinity PTP1B Inhibition: F₂Pmp-Containing Peptide IC₅₀

A small peptide incorporating the (difluorophosphonomethyl)phenylalanine (F₂Pmp) residue—the amino acid analogue of (difluoromethyl)phosphonic acid—inhibits PTP1B with an IC₅₀ of 100 nM [1]. This potency is three orders of magnitude greater than that of the simple naphthyl-difluoromethylphosphonic acid (IC₅₀ 40–50 µM) and compares favourably with phosphotyrosine-containing substrate peptides, which are rapidly hydrolysed [2].

PTP1B Phosphotyrosine mimetic F₂Pmp

Dental Adhesive Performance: Difluoromethylphosphonic Acid Monomer vs Bisphosphonic Acid vs Phosphonic Acid Monomer

In a comparative study of self-etch adhesive monomers, adhesives formulated with 1,1-difluoro-5-(methacryloyloxy)pentylphosphonic acid (difluoromethylphosphonic acid monomer 3) provided significantly higher dentin shear bond strength (SBS) than those based on non-fluorinated 5-(methacryloyloxy)pentylphosphonic acid (monomer 1), and approached the performance of the bisphosphonic acid monomer 2 [1]. In a follow-up study, adhesive SEA6 based on a difluoromethylphosphonic acid monomer demonstrated the best overall adhesion results among all tested formulations, outperforming both phosphonic acid and bisphosphonic acid analogues under the BAPO initiator system [2].

Dental adhesive Shear bond strength Self-etch adhesive

Enzyme–Ligand Structural Interaction: Difluoromethylene Hydrogen Bonding with PTP1B Active Site

The X-ray crystal structure of [1,1-difluoro-1-(2-naphthalenyl)methyl]phosphonic acid bound to PTP1B at 2.3 Å resolution reveals that the pro-R α-fluorine atom of the difluoromethylene group forms a hydrogen bond with the backbone amide of Phe182 [1]. This interaction is geometrically and energetically inaccessible to the non-fluorinated analogue, providing a structural rationale for the ≥13.5-fold potency enhancement observed.

X-ray crystallography Fluorine hydrogen bond PTP1B

(Difluoromethyl)phosphonic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Phosphatase Inhibitor Drug Discovery: PTP1B and PTP Panel Screening

The target compound's difluoromethylene group has been validated in multiple independent studies as a non-hydrolysable phosphotyrosine mimetic, yielding inhibitors with IC₅₀ values from 100 nM (peptidic F₂Pmp derivatives) to 40–50 µM (small-molecule naphthyl-DFMP acids) against PTP1B [1][2]. The X-ray co-crystal structure confirms a fluorine–Phe182 hydrogen bond that can be exploited for structure-based design. Procure (difluoromethyl)phosphonic acid as the core building block for phosphotyrosine mimetic library synthesis, particularly when the objective is inhibitor selectivity profiling across the PTP family.

Dental Self-Etch Adhesive Formulation Development

In two independent studies, difluoromethylphosphonic acid-based monomers consistently outperformed non-fluorinated phosphonic acid monomers in dentin shear bond strength testing while maintaining favourable photopolymerisation kinetics relative to more reactive bisphosphonic acid monomers [1][2]. This balanced performance profile makes the compound suitable as an acidic monomer component in two-step self-etch adhesive systems where both immediate bond strength and formulation stability are critical quality attributes.

Non-Hydrolysable Phosphate Mimic for Biochemical Probe Design

The difluoromethylphosphonic acid moiety provides a hydrolytically inert phosphate isostere with a pKa₂ (~5.4) that closely approximates that of natural phosphate monoesters (~6.4), unlike simple alkylphosphonic acids (pKa₂ ~7.6) [1]. Coupled with the demonstrated 10,000–1,000,000-fold slower hydrolysis rates relative to phosphate triesters [2], this compound is the logical choice for constructing metabolically stable substrate analogues, transition-state mimics, and affinity chromatography ligands targeting phosphate-binding proteins.

Fluorinated Building Block for Agrochemical and Materials Synthesis

The –CF₂PO₃H₂ group introduces simultaneous fluorine-mediated electronic tuning and strong metal-chelating capacity. The significantly lower pKa relative to non-fluorinated phosphonic acids enhances binding to metal oxide surfaces (e.g., hydroxyapatite, TiO₂, alumina), as demonstrated by the superior adhesion in dental applications [1]. This property is transferable to corrosion inhibition coatings, mineral flotation agents, and surface-functionalised nanoparticles where durable phosphate-mimetic anchoring is required.

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